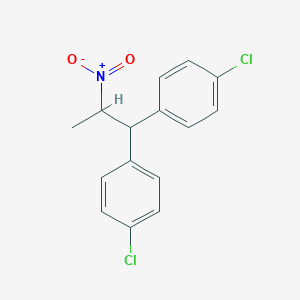
1,1-Bis(4-chlorophenyl)-2-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-chlorophenyl)-2-nitropropane, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Mécanisme D'action
The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines and chemokines. Diclofenac has also been shown to have a number of cardiovascular effects, including the potential to increase the risk of heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for lab experiments, including its well-established pharmacological profile and its availability in various forms. However, there are also some limitations to its use, including its potential for cardiovascular side effects and its limited effectiveness in certain types of pain.
Orientations Futures
There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that have fewer cardiovascular side effects. Another area of interest is the investigation of the potential anti-cancer effects of diclofenac, which has been shown to have some activity against certain types of cancer cells. Additionally, there is ongoing research into the use of diclofenac for the treatment of Alzheimer's disease, as it has been shown to have some neuroprotective effects.
Méthodes De Synthèse
The synthesis of diclofenac involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield diclofenac.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, postoperative pain, and migraine headaches.
Propriétés
Numéro CAS |
117-27-1 |
|---|---|
Nom du produit |
1,1-Bis(4-chlorophenyl)-2-nitropropane |
Formule moléculaire |
C15H13Cl2NO2 |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |
Clé InChI |
JCWVUDIGEJLVPS-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Autres numéros CAS |
117-27-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



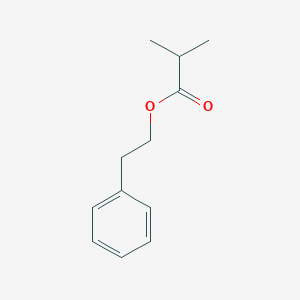
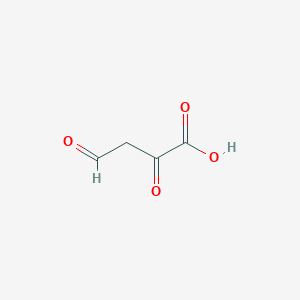
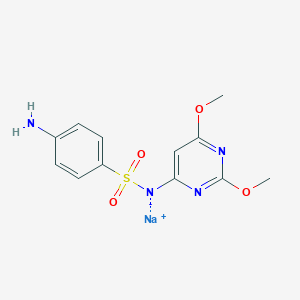
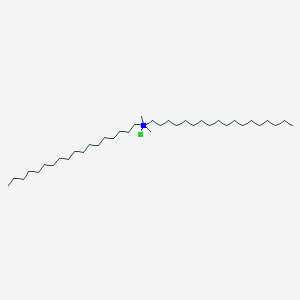
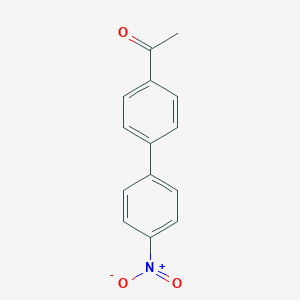
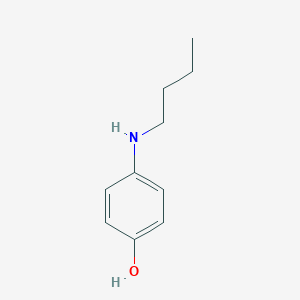
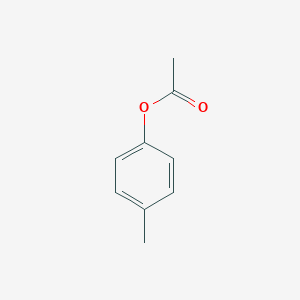
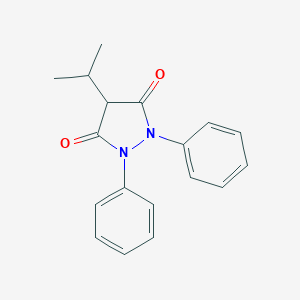
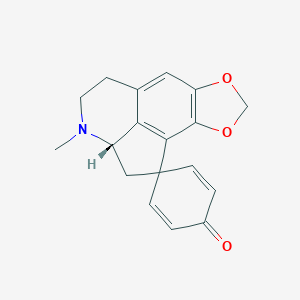
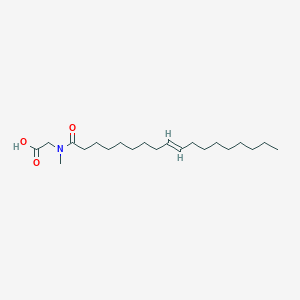
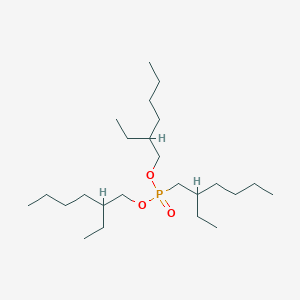
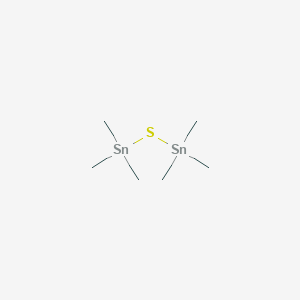
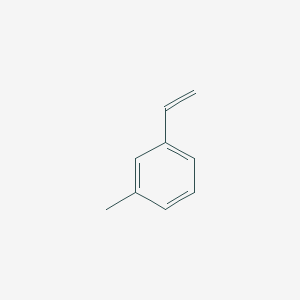
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)